molecular formula C8H16N2S B12325179 4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)-

4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)-

Katalognummer: B12325179
Molekulargewicht: 172.29 g/mol
InChI-Schlüssel: RWECNXZEFZOLGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)- is a heterocyclic compound with a pyrimidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)- typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is facilitated by the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)- is unique due to its specific thione group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H16N2S

Molekulargewicht

172.29 g/mol

IUPAC-Name

6-methyl-2-propan-2-yl-1,3-diazinane-4-thione

InChI

InChI=1S/C8H16N2S/c1-5(2)8-9-6(3)4-7(11)10-8/h5-6,8-9H,4H2,1-3H3,(H,10,11)

InChI-Schlüssel

RWECNXZEFZOLGA-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=S)NC(N1)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.